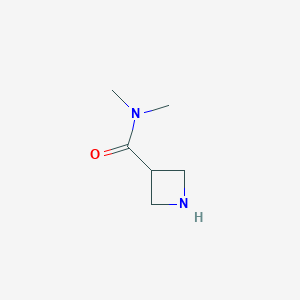

N,N-dimethylazetidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8(2)6(9)5-3-7-4-5/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIFISZIQCYPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,n Dimethylazetidine 3 Carboxamide

Strategic Approaches to the Azetidine-3-carboxylic Acid Core

The construction of the azetidine-3-carboxylic acid core is a critical step in the synthesis of N,N-dimethylazetidine-3-carboxamide. The inherent ring strain of the four-membered azetidine (B1206935) ring presents a synthetic challenge, necessitating specialized methodologies to achieve efficient cyclization. Various strategies have been developed, including nucleophilic ring-opening reactions, intramolecular cyclization, and catalytic approaches.

Nucleophilic Ring-Opening Reactions for Core Formation

One approach to the azetidine core involves the nucleophilic ring-opening of activated aziridines. While not a direct route to azetidine-3-carboxylic acid, this strategy is pertinent to the synthesis of functionalized azetidines which can be precursors. For instance, the reaction of dianions of carboxylic acids with aziridines can directly yield γ-amino acids, which can then be subjected to cyclization to form the azetidine ring. The efficiency of these ring-opening reactions is highly dependent on the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. Electron-withdrawing groups on the aziridine nitrogen atom activate the ring, facilitating nucleophilic attack.

A short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed involving the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. In this sequence, the kinetically favored product is the corresponding aziridine, which can be thermally isomerized to the desired 3-bromoazetidine-3-carboxylic acid derivative. This bromo-substituted azetidine serves as a versatile intermediate for further functionalization, including conversion to azetidine-3-carboxylic acid.

Intramolecular Cyclization and Thermolysis-Based Routes

Intramolecular cyclization is a common and effective strategy for the formation of the azetidine ring. This typically involves a precursor containing a nitrogen nucleophile and a leaving group at the γ-position. For example, the cyclization of γ-haloamines or other suitable precursors under basic conditions can lead to the formation of the azetidine ring. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide-protected amine substrates has been shown to be an efficient method for synthesizing azetidines. nih.gov

A specific method for synthesizing azetidine-3-carboxylic acid involves the triflation of diethyl bis(hydroxymethyl)malonate, followed by intramolecular cyclization with an amine, decarboxylation, and subsequent hydrogenation. This multi-step process provides a clear pathway to the desired azetidine-3-carboxylic acid core.

Thermolysis has also been employed in the synthesis of azetidine derivatives. For instance, thermal isomerization can be used to convert kinetically favored aziridines into the thermodynamically more stable azetidines. nih.gov This approach is particularly useful when direct cyclization leads to the formation of the three-membered ring as the major product.

| Starting Material | Key Transformation | Product | Reference |

| Alkyl 2-(bromomethyl)acrylates | Amination, bromination, base-induced cyclization, and thermal isomerization | Alkyl 3-bromoazetidine-3-carboxylates | nih.gov |

| γ-haloamines | Intramolecular nucleophilic substitution | Azetidine derivatives | bham.ac.uk |

Catalytic Strategies in Azetidine Ring Synthesis (e.g., Zinc Salts)

Catalytic methods offer an efficient and often milder alternative for the synthesis of the azetidine ring. Zinc salts, for example, have been utilized as catalysts in the synthesis of azetidine-3-carboxylic acid derivatives. One patented process describes the reaction of an N-substituted-3,3-bis(hydroxymethyl)azetidine with an alkali metal base at high temperatures in the presence of a zinc salt catalyst, such as zinc acetate, to yield the corresponding N-substituted azetidine-3-carboxylic acid salt. This dehydrogenation reaction is facilitated by the zinc catalyst.

The use of zinc as a reductant in the zinc salt-catalyzed reduction of α-aryl imino esters has also been reported, providing a route to α-aryl amino esters which can be precursors to azetidine-containing structures.

| Catalyst | Reaction Type | Substrate | Product |

| Zinc Acetate | Dehydrogenation | N-benzyl-3,3-bis(hydroxymethyl)azetidine | N-benzyl-azetidine-3-carboxylic acid salt |

Targeted Amidation for the N,N-Dimethylcarboxamide Moiety

Once the azetidine-3-carboxylic acid core is synthesized, the next crucial step is the formation of the N,N-dimethylcarboxamide group. This is typically achieved through an amidation reaction between the carboxylic acid and dimethylamine.

Carbodiimide-Mediated Coupling Reagents in Amide Bond Formation (e.g., EDC/HOBt)

A widely used and efficient method for amide bond formation is the use of carbodiimide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt). This combination activates the carboxylic acid, facilitating nucleophilic attack by the amine. nih.govcommonorganicchemistry.compeptide.compeptide.com

The general procedure involves dissolving the azetidine-3-carboxylic acid, EDC, and HOBt in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). Dimethylamine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete. The use of a base, such as diisopropylethylamine (DIPEA), is often employed to neutralize the hydrochloride salt of EDC and to facilitate the reaction. researchgate.net This method is known for its high yields and mild reaction conditions, making it suitable for substrates with sensitive functional groups. nih.gov

| Reagents | Role | Typical Solvents |

| Azetidine-3-carboxylic acid | Carboxylic acid source | DMF, DCM |

| Dimethylamine | Amine source | - |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agent | - |

| HOBt (1-hydroxybenzotriazole) | Activating and racemization-suppressing agent | - |

| DIPEA (Diisopropylethylamine) | Base | - |

Formation of Salts and Derivatives for Enhanced Research Utility (e.g., Hydrochloride, Trifluoroacetate)

For ease of handling, purification, and to improve solubility and stability, N,N-dimethylazetidine-3-carboxamide is often converted into its salt form. The hydrochloride and trifluoroacetate salts are common derivatives used in research and development.

The formation of the hydrochloride salt can be achieved by treating a solution of the free base of N,N-dimethylazetidine-3-carboxamide in a suitable organic solvent, such as ether or ethyl acetate, with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration.

Similarly, the trifluoroacetate salt can be prepared by reacting the free base with trifluoroacetic acid (TFA). This is often done in a solvent like dichloromethane, followed by removal of the solvent to yield the trifluoroacetate salt. The formation of these salts provides stable, crystalline solids that are easier to handle and weigh accurately compared to the free base, which may be an oil or a low-melting solid.

| Salt | Reagent | Typical Procedure |

| Hydrochloride | Hydrogen Chloride (HCl) | Addition of HCl solution to a solution of the free base. |

| Trifluoroacetate | Trifluoroacetic Acid (TFA) | Addition of TFA to a solution of the free base. |

Stereoselective Synthesis of N,N-Dimethylazetidine-3-carboxamide and its Analogues

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For azetidine derivatives, this involves managing the orientation of substituents on the four-membered ring. Both diastereoselective and enantioselective strategies have been developed to access specific stereoisomers of functionalized azetidines.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of azetidine synthesis, this often involves substrate-controlled or reagent-controlled cyclization reactions.

One effective strategy involves the intramolecular cyclization of acyclic precursors where existing stereocenters direct the formation of new ones. For instance, the iodine-mediated intramolecular cyclization of γ-prenylated amines has been shown to produce 3,3-dimethylazetidines with a high degree of diastereoselectivity. researchgate.net Similarly, a two-step method for synthesizing 2-arylazetidines from simple building blocks proceeds with excellent diastereoselectivity under kinetic control, favoring the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring. acs.org Computational studies have provided insights into the transition states, explaining the preference for the kinetically favored trans product. acs.org

Another approach utilizes an electrocyclization route to form azetidine nitrones from N-alkenylnitrones. These intermediates can then undergo various cycloaddition and nucleophilic addition reactions to yield highly substituted azetidines with excellent diastereoselectivity. nih.gov The use of chiral auxiliaries, such as tert-butanesulfinamides, also provides a reliable method for diastereoselective synthesis. Condensation with a 1,3-bis-electrophile followed by organometallic addition and intramolecular cyclization yields chiral C2-substituted azetidines with high diastereoselectivity. acs.org

| Method | Substrate | Key Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Superbase-Induced Cyclization | Oxirane derivative | KOtBu, n-BuLi, Diisopropylamine | 2-Arylazetidine | High (trans favored) | acs.org |

| Chiral Auxiliary-Mediated Synthesis | 3-Chloropropanal and tert-butanesulfinamide | Organometallic reagent (e.g., PhMgBr) | N-sulfinyl-2-phenylazetidine | 85:15 | acs.org |

| Electrocyclization/Nucleophilic Addition | N-alkenylnitrone | Heat, then nucleophile (e.g., Grignard reagent) | Densely substituted azetidine | Excellent | nih.gov |

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, a critical aspect of modern drug development. Catalytic asymmetric methods are highly desirable for their efficiency in generating enantioenriched products.

A prominent strategy is the catalytic asymmetric [2+2] cycloaddition of imines and alkenes. For example, a magnesium catalyst can mediate the enantioselective [2+2] cyclization of DPP-imines and α-branched allenoates. researcher.life Similarly, a combination of B(C6F5)3 and a chiral phosphoric acid can catalyze the asymmetric [2+2] cycloaddition of ketimines and aryl vinyl selenides, delivering chiral azetidines with excellent stereoselectivities. researcher.life

Phase-transfer catalysis offers another powerful tool for enantioselective synthesis. The use of novel SF5-containing chiral cation phase-transfer catalysts enables the enantioselective synthesis of spiro-3,2′-azetidine oxindoles through intramolecular C–C bond formation, achieving high enantiomeric ratios (er) up to 2:98. nih.gov

Furthermore, copper-catalyzed asymmetric boryl allylation of azetines provides convenient access to chiral 2,3-disubstituted azetidines. This method installs two versatile functional groups (boryl and allyl) while creating two new stereogenic centers with high enantioselectivity. acs.org Organometallic routes followed by metal-catalyzed asymmetric reduction have also been employed to synthesize a library of enantioenriched 2-azetidinylcarboxylic acids, which are valuable building blocks for peptides. acs.org

| Method | Catalyst/Chiral Source | Substrates | Product Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Phase-Transfer Catalysis | SF5-containing chiral cation | Isatin derivative | Spiro-3,2′-azetidine oxindole | up to 2:98 er | nih.gov |

| [2+2] Cycloaddition | B(C6F5)3 / Chiral Phosphoric Acid | Ketimine and aryl vinyl selenide | Chiral azetidine | up to 96:4 er | researcher.life |

| Copper-Catalyzed Difunctionalization | Cu/bisphosphine complex | Azetine | 2,3-Disubstituted azetidine | High enantioselectivity | acs.org |

| Asymmetric Reduction | Chiral Ruthenium complex | 2-Azetinylcarboxylic acid | 2-Azetidinylcarboxylic acid | Excellent enantiopurity | acs.org |

Modern Methodologies for Functionalized Azetidine Synthesis Relevant to N,N-Dimethylazetidine-3-carboxamide

The development of novel synthetic methods that allow for the direct and efficient construction of functionalized azetidine rings is crucial. These modern techniques often rely on catalytic processes that activate otherwise inert chemical bonds or proceed through unique reaction pathways.

Iodine-mediated cyclization represents a valuable tool for heterocycle synthesis. This method has been successfully applied to the diastereoselective synthesis of 3,3-dimethylazetidines from γ-prenylated amines. researchgate.net The reaction proceeds via an intramolecular electrophilic cyclization, where an iodonium ion is generated in situ, which is then attacked by the amine nitrogen to form the four-membered ring. This approach offers a convenient route to azetidines bearing gem-dimethyl substitution at the C3 position, a common structural feature in bioactive molecules. researchgate.net

Palladium-catalyzed C–H activation has emerged as a powerful strategy for forming C–N bonds, enabling the synthesis of nitrogen heterocycles directly from amine precursors with unactivated C(sp3)–H bonds. acs.orgnih.gov This methodology has been effectively used to synthesize azetidines through the intramolecular amination of γ-C(sp3)–H bonds. organic-chemistry.org

The reaction typically employs a directing group, such as picolinamide (PA), attached to the amine substrate. nih.govorganic-chemistry.org The directing group coordinates to the palladium catalyst, positioning it in proximity to the target C–H bond for activation. This is followed by reductive elimination to form the azetidine ring. The process often occurs with high diastereoselectivity and predictable selectivity, utilizing low catalyst loading and inexpensive reagents under convenient conditions. organic-chemistry.org This strategy has been extended to construct complex polycyclic azetidine-containing scaffolds from various aliphatic amines. acs.orgresearchgate.net

| Substrate Type | Directing Group | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Aliphatic amine | Picolinamide (PA) | Pd(OAc)2, PhI(OAc)2 | Monocyclic Azetidine | High diastereoselectivity, low catalyst loading | organic-chemistry.org |

| Cycloalkyl amine | Picolinamide (PA) | Pd(OAc)2, PhI(OAc)2 | Azabicyclic scaffold | High functional group tolerance | acs.org |

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.govresearchgate.net The reaction is initiated by the photochemical excitation of the imine component, which then undergoes cycloaddition with the alkene. nih.gov

Recent advances have focused on using visible light and photocatalysts to mediate this transformation, making the process more accessible and sustainable. nih.govacs.org For instance, visible-light-mediated aza-Paterno-Büchi reactions of acyclic ketone-derived sulfonylimines with activated alkenes have been developed to access 2,2-disubstituted monocyclic azetidines. acs.org Intramolecular versions of this reaction have also been reported, enabling the synthesis of complex tricyclic azetidines from unactivated alkenes under visible light irradiation. acs.org This photochemical approach offers a powerful pathway to novel azetidine architectures that are of significant interest in medicinal chemistry. acs.orgnih.gov

| Reaction Type | Reactants | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Intermolecular | Acyclic sulfonylimine and activated alkene | Visible light, photocatalyst | 2,2-Disubstituted monocyclic azetidine | Access to previously inaccessible scaffolds | acs.org |

| Intramolecular | Imine and unactivated alkene tether | Visible light, photocatalyst | Tricyclic azetidine | High structural complexity and saturation | acs.org |

| Intermolecular | Acyclic oxime and alkene | Visible light, triplet energy transfer catalysis | Substituted azetidine | Extends reaction scope to acyclic imine equivalents | nih.gov |

Spirocyclic Azetidine Scaffold Synthesis

The construction of a spirocyclic system fused to an azetidine ring presents unique synthetic challenges due to the inherent ring strain of the four-membered heterocycle. However, several innovative strategies have been developed to access these valuable building blocks. These methods often involve the use of versatile precursors such as azetidin-3-ones or the creation of the azetidine ring as part of the spirocyclization process.

One prominent approach to spirocyclic azetidines begins with cyclic carboxylic acids. This methodology involves a two-step sequence: the synthesis of an azetidinone intermediate followed by its reduction to the corresponding azetidine nih.gov. This strategy has been successfully employed to create a variety of multifunctional spirocycles and has shown promise in the synthesis of bioactive molecules nih.gov.

Another powerful technique for constructing spiro-azetidine scaffolds is the use of N-Boc-3-oxoazetidine as a starting material. The ketone functionality at the 3-position provides a versatile handle for various chemical transformations. For instance, reaction with a zinc/copper couple in the presence of propargyl bromide yields an N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine intermediate. This intermediate can then undergo a gold-catalyzed reaction to form a spirocyclic azetidine organic-chemistry.org.

More recently, "angular" spirocyclic azetidines, a previously less explored isomeric form, have been synthesized and evaluated in drug discovery nih.gov. These compounds can act as bioisosteres for common saturated six-membered heterocycles, offering a novel avenue for patent-free drug analogs nih.gov.

A hypothetical, yet chemically sound, approach to a spirocyclic scaffold for N,N-dimethylazetidine-3-carboxamide could involve the use of a spirocyclic azetidin-3-one as a key intermediate. The synthesis of such an intermediate can be envisioned through several routes, including the intramolecular cyclization of suitably substituted precursors.

Once the spiro[azetidine-3,1'-cycloalkane]-3-one is obtained, the ketone functionality can be converted to the desired N,N-dimethylcarboxamide through a multi-step sequence. A plausible pathway would involve a Wittig-type reaction to introduce a carbon-carbon double bond, followed by oxidative cleavage to a carboxylic acid, and subsequent amidation.

Detailed Research Findings

While a direct synthesis of a spirocyclic N,N-dimethylazetidine-3-carboxamide is not extensively documented, the following table outlines a plausible synthetic sequence based on established methodologies for the synthesis of spirocyclic azetidines and subsequent functional group transformations.

| Step | Reaction | Reactants/Reagents | Product | Notes |

| 1 | Formation of Spiro-azetidinone | N-protected azetidin-3-one, dihaloalkane, base | N-protected spiro[azetidine-3,1'-cycloalkane]-3-one | The choice of dihaloalkane determines the size of the spirocyclic ring. |

| 2 | Wittig Reaction | N-protected spiro[azetidine-3,1'-cycloalkane]-3-one, phosphonium ylide | N-protected 3-methylene-spiro[azetidine-3,1'-cycloalkane] | This reaction introduces an exocyclic double bond. |

| 3 | Oxidative Cleavage | N-protected 3-methylene-spiro[azetidine-3,1'-cycloalkane], oxidizing agent (e.g., O3, KMnO4) | N-protected spiro[azetidine-3,1'-cycloalkane]-3-carboxylic acid | This step converts the alkene to a carboxylic acid. |

| 4 | Amidation | N-protected spiro[azetidine-3,1'-cycloalkane]-3-carboxylic acid, dimethylamine, coupling agent (e.g., HATU, EDC) | N-protected N,N-dimethylspiro[azetidine-3,1'-cycloalkane]-3-carboxamide | Standard peptide coupling conditions can be employed for this transformation. |

| 5 | Deprotection | N-protected N,N-dimethylspiro[azetidine-3,1'-cycloalkane]-3-carboxamide, deprotecting agent (e.g., TFA for Boc) | N,N-dimethylspiro[azetidine-3,1'-cycloalkane]-3-carboxamide | The final step removes the protecting group from the azetidine nitrogen. |

An alternative to the Wittig reaction sequence is the Strecker synthesis, which could be applied to the spirocyclic azetidin-3-one intermediate. The Strecker synthesis involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to an α-amino acid. In this context, the resulting spirocyclic azetidine-3-carboxylic acid could then be amidated as described above.

The choice of synthetic route would depend on factors such as the availability of starting materials, desired scale, and the stereochemical outcome required. The development of enantioselective methods for the synthesis of these spirocyclic scaffolds is an area of active research, as the stereochemistry of the final compound can have a profound impact on its biological activity.

Investigations into the Chemical Reactivity and Mechanistic Pathways of N,n Dimethylazetidine 3 Carboxamide

Fundamental Reaction Mechanisms of the Azetidine (B1206935) Carboxamide System

The reactivity of N,N-dimethylazetidine-3-carboxamide is governed by the interplay between the strained azetidine ring and the electronic effects of the N,N-dimethylcarboxamide substituent. The ring strain of the azetidine core makes it susceptible to ring-opening reactions, while the nitrogen atom and the carbonyl group can participate in a variety of chemical transformations.

Radical Intermediates in Photoredox Transformations

While direct photoredox transformations of N,N-dimethylazetidine-3-carboxamide are not extensively documented, the behavior of related azetidine derivatives under photoredox conditions offers valuable insights. For instance, 3-aryl-oxetanes and azetidines have been shown to undergo decarboxylative alkylation via the formation of benzylic tertiary radicals under visible light photoredox catalysis. This suggests that if a suitable radical precursor were attached to the azetidine ring of N,N-dimethylazetidine-3-carboxamide, similar radical-mediated functionalizations could be envisioned. The stability and reactivity of such radical intermediates would be influenced by the electronic nature of the N,N-dimethylcarboxamide group.

Acid-Catalyzed Reactions and Electrophilic Activation of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring in N,N-dimethylazetidine-3-carboxamide is basic and can be readily protonated or alkylated to form an azetidinium ion. This electrophilic activation of the nitrogen significantly enhances the susceptibility of the strained ring to nucleophilic attack, leading to ring-opening reactions. chem960.comresearchgate.net Studies on various azetidinium ions have shown that the regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. chem960.com For an azetidinium ion derived from N,N-dimethylazetidine-3-carboxamide, nucleophilic attack could potentially occur at either the C2 or C4 position. The electronic influence of the C3-carboxamide substituent would play a crucial role in directing this attack. Furthermore, intramolecular decomposition of N-substituted azetidines can occur under acidic conditions, where a pendant amide group acts as an internal nucleophile to open the strained ring. cnr.it

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions chem960.com

| Azetidinium Ion Substituent at C4 | Nucleophile | Major Attack Position |

| None | Azide, Benzylamine, Acetate | C4 |

| Methyl | Azide, Benzylamine, Acetate | C2 |

Oxidative Cleavage Reactions and Ring-Opening Pathways

The strained azetidine ring is susceptible to oxidative cleavage. While specific studies on the oxidative cleavage of N,N-dimethylazetidine-3-carboxamide are scarce, research on related systems provides plausible pathways. For example, the oxidative cleavage of the C–N bond in aryl and heteroaryl (dimethylamino)methyl groups to form aldehydes has been achieved using molecular iodine. researchgate.net A similar oxidative process could potentially target the N,N-dimethylcarboxamide moiety or the azetidine ring itself. Additionally, the ring opening of photogenerated azetidinols, formed via Norrish–Yang cyclization, has been demonstrated as a strategy for synthesizing aminodioxolanes. nih.gov This suggests that photochemical methods could be employed to induce ring-opening of appropriately substituted azetidine-3-carboxamide (B1289449) derivatives. In some cases, the presence of an electron-rich group can facilitate the ring opening of an azetidine intermediate. ambeed.com

Reductive Transformations of the Azetidine and Carboxamide Moieties

The N,N-dimethylcarboxamide group can be reduced to the corresponding amine. The reduction of tertiary amides to amines can be achieved using various reducing agents, including titanium tetrachloride-catalyzed reduction with borane–ammonia. bldpharm.com This transformation would convert N,N-dimethylazetidine-3-carboxamide into 3-(aminomethyl)-N,N-dimethylazetidine.

The azetidine ring itself is a saturated heterocycle and is generally resistant to reduction under standard conditions. However, the ring can be cleaved under certain reductive conditions, particularly if the nitrogen is activated, for instance, as an azetidinium ion. The synthesis of azetidine-based amino acids has involved the reduction of unsaturated precursors, highlighting that transformations of the ring are possible. researchgate.net

Table 2: Titanium-Mediated Reduction of Tertiary Carboxamides to Amines bldpharm.com

| Substrate | Product | Yield (%) |

| N,N-Dimethylbenzamide | Benzyldimethylamine | 92 |

| N-Benzoylmorpholine | 4-Benzylmorpholine | 95 |

| N,N-Diethyl-2-phenylacetamide | (2-Phenylethyl)diethylamine | 89 |

Electronic Structure and Molecular Orbital Analysis for Reactivity Prediction

The reactivity of N,N-dimethylazetidine-3-carboxamide can be rationalized by examining its electronic structure, particularly the distribution and energies of its frontier molecular orbitals (FMOs).

Frontier Molecular Orbital Theory (HOMO/LUMO) Applications

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, which will contribute significantly to the HOMO. This makes the nitrogen atom a primary site for electrophilic attack. The N,N-dimethylcarboxamide group is an electron-withdrawing group due to the carbonyl moiety, which will lower the energy of the LUMO. The LUMO is likely to be centered on the carbonyl carbon, making it susceptible to nucleophilic attack.

Table 3: General Predicted Electronic Properties of N,N-Dimethylazetidine-3-carboxamide

| Property | Predicted Characteristic | Rationale |

| HOMO Location | Primarily on the azetidine nitrogen | Lone pair of electrons on the nitrogen atom |

| LUMO Location | Primarily on the carbonyl carbon of the carboxamide | Electronegativity of the oxygen atom and pi-system of the carbonyl group |

| Primary Nucleophilic Site | Azetidine nitrogen | High HOMO density |

| Primary Electrophilic Site | Carbonyl carbon | High LUMO density |

Chemical Hardness and Softness Descriptors in Reactivity Assessment

Conceptual Density Functional Theory (DFT) allows for the quantification of a molecule's reactivity through descriptors like chemical hardness (η) and softness (S). Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reaction.

Table 1: Illustrative Global Reactivity Descriptors

| Descriptor | Definition | Predicted Trend for N,N-Dimethylazetidine-3-carboxamide |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Lower due to ring strain. |

| Chemical Softness (S) | Reciprocal of hardness; propensity to react. | Higher due to ring strain. |

| Electronegativity (χ) | Power to attract electrons. | Influenced by nitrogen and oxygen atoms. |

| Chemical Potential (μ) | Escape tendency of electrons. | Negative value, indicating stability. |

| Electrophilicity Index (ω) | Measure of electrophilic power. | Moderate to high, influenced by the carboxamide group. |

This table is illustrative and based on general principles of chemical reactivity for strained heterocyclic systems. Specific computational studies on N,N-dimethylazetidine-3-carboxamide are needed for precise values.

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. nih.gov

For N,N-dimethylazetidine-3-carboxamide, an MEP map would reveal key features:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. The most negative potential is expected to be localized on the oxygen atom of the carboxamide group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the azetidine ring would also exhibit a region of negative potential.

Positive Potential (Blue): These areas are electron-poor and are the sites for nucleophilic attack. The hydrogen atoms attached to the azetidine ring and the carbon atom of the carbonyl group are expected to be the most electron-deficient regions. researchgate.net

Zero Potential (Green): These regions represent areas of neutral potential. researchgate.net

The MEP map provides a visual guide to the molecule's reactivity, indicating where it is most likely to interact with electrophiles and nucleophiles. wuxiapptec.com

Identification of Nucleophilic and Electrophilic Centers

Based on the principles of electronic distribution and the likely MEP map, the nucleophilic and electrophilic centers of N,N-dimethylazetidine-3-carboxamide can be identified.

Nucleophilic Centers:

Azetidine Nitrogen: The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a primary nucleophilic site.

Carbonyl Oxygen: The oxygen atom of the N,N-dimethylcarboxamide group, with its lone pairs, is also a significant nucleophilic center.

Electrophilic Centers:

Carbonyl Carbon: The carbon atom of the carboxamide group is bonded to a highly electronegative oxygen atom, making it electron-deficient and a prime target for nucleophilic attack.

Azetidine Ring Carbons: The carbon atoms of the azetidine ring, particularly those adjacent to the nitrogen atom, can act as electrophilic centers, especially in reactions that lead to ring opening.

The Influence of Ring Strain on Azetidine Reactivity

The four-membered ring of azetidine possesses considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a dominant factor in the reactivity of azetidine derivatives like N,N-dimethylazetidine-3-carboxamide, making them more reactive than their five- or six-membered ring analogs, such as pyrrolidines and piperidines. rsc.orgresearchwithrutgers.com

Strain-Driven Bond Functionalization and Ring Opening Tendencies

The significant ring strain in the azetidine ring of N,N-dimethylazetidine-3-carboxamide makes it susceptible to reactions that relieve this strain. researchwithrutgers.comrsc.org This often manifests as a tendency to undergo ring-opening reactions when treated with various reagents. nih.gov The relief of ring strain provides a thermodynamic driving force for these transformations.

Nucleophilic attack at one of the ring carbons can lead to the cleavage of a carbon-nitrogen bond, resulting in a linear amine. nih.gov The regioselectivity of this ring-opening is influenced by the substituents on the ring and the nature of the attacking nucleophile. Similarly, electrophilic activation of the ring nitrogen can facilitate ring-opening by making the ring carbons more susceptible to nucleophilic attack.

The functionalization of the azetidine ring without ring opening is also a key aspect of its chemistry. However, the conditions for these reactions must be carefully controlled to avoid undesired ring cleavage. Strain-release driven methodologies have been developed for the selective functionalization of azetidines. nih.govrsc.org

Table 2: Comparison of Ring Strain in Cyclic Amines

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity Trend |

| Aziridine | 3 | 27.7 | Very High |

| Azetidine | 4 | 25.4 rsc.org | High |

| Pyrrolidine | 5 | 5.4 | Low |

| Piperidine | 6 | ~0 | Very Low |

This table highlights the significant ring strain in azetidine compared to larger cyclic amines, which is a key determinant of its reactivity. rsc.org

Advanced Structural Analysis and Conformational Studies of N,n Dimethylazetidine 3 Carboxamide

Spectroscopic Methodologies for Molecular Architecture Elucidation

Spectroscopic techniques are fundamental in confirming the structural integrity and molecular formula of N,N-dimethylazetidine-3-carboxamide.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of N,N-dimethylazetidine-3-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. oregonstate.eduorganicchemistrydata.org The chemical shifts of the carbonyl carbon, the carbons of the azetidine (B1206935) ring, and the methyl carbons of the dimethylamino group appear in distinct regions of the spectrum, allowing for unambiguous assignment. wisc.edulibretexts.org For instance, the carbonyl carbon typically resonates at a higher chemical shift (downfield) due to the deshielding effect of the oxygen atom. mdpi.com The positions of the azetidine ring carbons provide insight into the ring strain and substitution pattern.

Interactive Data Table: Predicted NMR Data for N,N-Dimethylazetidine-3-carboxamide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine CH | 3.5 - 4.0 | 45 - 55 |

| Azetidine CH₂ | 3.0 - 3.5 | 35 - 45 |

| N(CH₃)₂ | 2.8 - 3.2 | 35 - 40 |

| C=O | - | 170 - 175 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of N,N-dimethylazetidine-3-carboxamide, thereby validating its molecular formula. HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. nih.gov This precision allows for the unequivocal determination of the elemental composition.

For N,N-dimethylazetidine-3-carboxamide (C₆H₁₂N₂O), the expected monoisotopic mass is 128.09496 Da. uni.lu HRMS analysis would yield a measured mass very close to this theoretical value, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Predicted HRMS Data for N,N-Dimethylazetidine-3-carboxamide

| Adduct | Predicted m/z |

| [M+H]⁺ | 129.10224 |

| [M+Na]⁺ | 151.08418 |

Source: Predicted data based on the molecular formula C₆H₁₂N₂O. uni.lu

X-ray Diffraction Analysis for Crystalline Structure Determination

The analysis would reveal the puckering of the azetidine ring, the orientation of the N,N-dimethylcarboxamide substituent relative to the ring, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. The resulting crystal structure serves as a crucial benchmark for computational models and for understanding the molecule's physical and chemical properties.

Conformational Analysis and Dynamics of the Azetidine-3-carboxamide (B1289449) Scaffold

The four-membered azetidine ring is not planar and can adopt different puckered conformations. The nature and orientation of substituents significantly influence the preferred conformation.

Stereo-Electronic Influences on Azetidine Ring Conformation

The conformation of the azetidine ring in N,N-dimethylazetidine-3-carboxamide is governed by a delicate balance of steric and electronic effects. nih.gov The nitrogen atom in the ring and the carboxamide substituent introduce significant stereo-electronic influences. researchgate.net

The lone pair of electrons on the azetidine nitrogen can influence the ring's puckering and the orientation of adjacent substituents. nih.gov Furthermore, the presence of the carboxamide group at the 3-position introduces steric bulk and electronic interactions that dictate the most stable conformation. The rotation around the C3-C(O) bond will also be a key conformational feature, influenced by the desire to minimize steric hindrance between the azetidine ring and the N,N-dimethylamino group. These interactions can lead to a preferred puckered conformation of the azetidine ring to alleviate ring strain and steric clashes. researchgate.net

Computational Approaches to Conformational Preferences and Interconversion

Computational chemistry provides powerful tools to investigate the conformational landscape of N,N-dimethylazetidine-3-carboxamide. rsc.org Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the different possible conformations of the molecule and to calculate their relative energies. pitt.edu

These calculations can map out the potential energy surface, identifying the lowest energy (most stable) conformations and the energy barriers for interconversion between them. This provides a dynamic picture of the molecule's flexibility. Computational models can also predict key geometric parameters, such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the theoretical models.

Theoretical and Computational Chemistry Approaches for N,n Dimethylazetidine 3 Carboxamide Research

Quantum Chemical Investigations of Electronic and Molecular Properties

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure, energy, and geometric parameters.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like N,N-dimethylazetidine-3-carboxamide. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining a high degree of accuracy.

For N,N-dimethylazetidine-3-carboxamide, DFT calculations can be used to:

Optimize the molecular geometry to find the most stable three-dimensional structure.

Calculate the total electronic energy and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and stability.

Determine the distribution of electron density and electrostatic potential, which helps in identifying reactive sites within the molecule.

Predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation (XC) functional.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ, provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, albeit at a higher computational cost.

Exchange-Correlation Functionals: The XC functional accounts for the quantum mechanical effects of exchange and electron correlation. There is a wide variety of functionals available, each with its own strengths and weaknesses.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has been widely used for many years due to its good balance of accuracy and computational efficiency for a broad range of chemical systems.

wB97X-D is a range-separated hybrid functional that includes empirical dispersion corrections. It often provides improved accuracy for non-covalent interactions, which are crucial for studying intermolecular complexes and condensed-phase systems. nih.gov

The selection of the most appropriate functional and basis set combination is crucial and often involves benchmarking against experimental data or higher-level calculations when available. Studies have shown that for certain compounds, functionals like wB97X-D can provide results that are in closer alignment with experimental data compared to methods like B3LYP. nih.gov

Below is an illustrative table comparing hypothetical calculated bond lengths for a key bond in N,N-dimethylazetidine-3-carboxamide using different levels of theory.

| Method/Basis Set | C-N Bond Length (Å) | C=O Bond Length (Å) |

| B3LYP/6-31G(d) | 1.375 | 1.240 |

| B3LYP/6-311++G(d,p) | 1.368 | 1.232 |

| wB97X-D/6-311++G(d,p) | 1.365 | 1.229 |

| Experimental (Hypothetical) | 1.366 | 1.230 |

This table contains illustrative data to demonstrate the comparison between different computational methods.

While DFT is a powerful tool, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more explicitly including electron correlation. numberanalytics.com The Hartree-Fock method itself is a mean-field approach that does not fully account for the correlated motion of electrons. numberanalytics.com Post-Hartree-Fock methods are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as "gold standard" results. numberanalytics.comchemrxiv.org

Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common post-Hartree-Fock methods. It adds a second-order correction to the Hartree-Fock energy to account for electron correlation.

Coupled Cluster (CC) Theory: Coupled cluster methods, such as CCSD (Coupled Cluster with Single and Double excitations) and CCSD(T) (which adds a perturbative correction for triple excitations), are among the most accurate methods available for small to medium-sized molecules. chemrxiv.org They are often used to benchmark other computational methods.

These methods are particularly important for applications where high accuracy is required, such as calculating reaction barriers or weak intermolecular interaction energies. numberanalytics.comchemrxiv.org

| Method | Relative Computational Cost | Level of Accuracy |

| Hartree-Fock (HF) | Low | Baseline (No Correlation) |

| DFT (e.g., B3LYP) | Low-Medium | Good |

| MP2 | Medium-High | Very Good |

| CCSD(T) | Very High | Excellent (Gold Standard) |

This table provides a general comparison of common quantum chemical methods.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. easychair.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents. easychair.orgdovepress.com

For a molecule like N,N-dimethylazetidine-3-carboxamide, MD simulations are invaluable for understanding its behavior in a realistic environment, such as in an aqueous solution. nih.gov Explicit solvent models, where individual solvent molecules (e.g., water) are included in the simulation box, allow for a detailed investigation of solute-solvent interactions. easychair.org

Key aspects that can be studied using MD simulations include:

Solvation Structure: Analyzing the radial distribution function (RDF) to understand how solvent molecules arrange themselves around different parts of the N,N-dimethylazetidine-3-carboxamide molecule.

Hydrogen Bonding: Quantifying the formation and lifetime of hydrogen bonds between the amide group of the molecule and surrounding water molecules.

Conformational Dynamics: Monitoring the flexibility of the azetidine (B1206935) ring and the rotation of the dimethylamide group over time. This is often analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atomic positions. dovepress.com

Solvent Accessible Surface Area (SASA): Calculating the surface area of the molecule that is accessible to the solvent, which provides insights into its solubility and potential for interaction. dovepress.comnih.gov

| Simulation Parameter | Information Provided |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of specific regions or atoms within the molecule. |

| Radial Distribution Function (RDF) | Probability of finding a solvent molecule at a certain distance from the solute. |

| Solvent Accessible Surface Area (SASA) | The portion of the molecule's surface exposed to the solvent. |

This table summarizes key metrics obtained from molecular dynamics simulations.

Advanced Computational Tools in Chemical Research

The field of computational chemistry is continuously evolving, with the development of more advanced tools that integrate different theoretical models or leverage new technologies. For research on N,N-dimethylazetidine-3-carboxamide, these tools can provide deeper insights into complex chemical and biological processes.

Advanced approaches include:

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): This method combines the high accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). For studying the interaction of N,N-dimethylazetidine-3-carboxamide with a large biological target like a protein, the molecule and the protein's active site can be treated with QM, while the rest of the protein and solvent are treated with MM. This allows for an accurate description of the key interactions without the prohibitive cost of a full QM calculation.

Machine Learning (ML) and Artificial Intelligence (AI): Machine learning models, such as graph neural networks, can be trained on data from DFT or MD simulations to rapidly predict molecular properties or reaction outcomes. osti.gov These models can accelerate the screening of chemical space or help in understanding complex relationships between molecular structure and activity that are not immediately obvious from the raw simulation data. osti.gov

These advanced tools are pushing the boundaries of what can be simulated, enabling researchers to tackle increasingly complex problems in chemistry and drug discovery.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution to define and characterize chemical bonding. researchgate.netamercrystalassn.org This approach partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantitative analysis of atomic and bond properties. amercrystalassn.org The analysis focuses on bond critical points (BCPs), which are locations of minimum electron density between two bonded atoms. wiley-vch.de

Several key topological parameters are calculated at these BCPs to elucidate the nature of the chemical bonds. researchgate.netresearchgate.net These include:

Electron density (ρb): Indicates the extent of electron accumulation in the bonding region.

Laplacian of the electron density (∇²ρb): The sign of the Laplacian reveals the nature of the interaction. A negative value indicates a concentration of electron density, typical of shared-shell (covalent) interactions, while a positive value signifies depletion of electron density, characteristic of closed-shell (ionic, hydrogen bond, or van der Waals) interactions.

Local energy densities: These include the kinetic energy density (Gb), potential energy density (Vb), and total energy density (Hb). The relationships between these densities provide further detail on the bond's character.

For N,N-dimethylazetidine-3-carboxamide, QTAIM can be used to precisely characterize the covalent bonds within the azetidine ring, the amide group, and the methyl substituents. The analysis would quantify the covalent character of the C-N, C-C, and C-H bonds and describe the polar covalent nature of the C=O and C-N amide bonds.

| Bond | ρb (a.u.) | ∇²ρb (a.u.) | Bond Characterization |

|---|---|---|---|

| C-C (ring) | ~0.25 | -0.60 | Shared-shell (covalent) |

| C-N (ring) | ~0.28 | -0.75 | Polar Covalent |

| C=O (amide) | ~0.40 | +0.20 | Highly Polar Covalent |

| C-N (amide) | ~0.32 | -0.90 | Polar Covalent with partial double bond character |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that interprets the electronic wavefunction in terms of localized, Lewis-like bonding structures (bonds and lone pairs). materialsciencejournal.orgyoutube.com It is particularly effective for investigating intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute significantly to molecular stability. nih.govsphinxsai.com

The core of NBO analysis involves examining the interactions between filled "donor" orbitals (e.g., bonding orbitals or lone pairs) and empty "acceptor" orbitals (e.g., antibonding or Rydberg orbitals). sphinxsai.com The stability derived from these interactions is quantified using second-order perturbation theory, which calculates the delocalization energy, E(2). materialsciencejournal.orgsphinxsai.com A larger E(2) value signifies a more intense donor-acceptor interaction, indicating greater electron delocalization and a more stable system. nih.gov

Amide Resonance: A very strong interaction involves the lone pair on the amide nitrogen atom (nN) donating electron density into the antibonding orbital of the adjacent carbonyl group (πC=O). This n -> π interaction is responsible for the planarity and stability of the amide bond.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N)amide | π(C=O) | ~50-60 | Amide Resonance |

| n(O) | σ(Camide-Namide) | ~25-30 | Hyperconjugation |

| σ(C-H) | σ(C-N)ring | ~2-5 | Ring Stabilization |

| σ(C-C)ring | σ(C-N)ring | ~3-6 | Ring Stabilization |

Machine Learning Models for Reaction Outcome and Reactivity Prediction

The application of machine learning (ML) to chemical research is a rapidly advancing field that enables the prediction of reaction outcomes and the optimization of synthetic processes. beilstein-journals.orgresearchgate.net By training algorithms on large datasets of known chemical reactions, ML models can learn complex, non-linear relationships between reaction components and their results, such as yield or selectivity. beilstein-journals.orgnih.gov

For a molecule like N,N-dimethylazetidine-3-carboxamide, ML models could be developed to predict its reactivity in various chemical transformations. This data-driven approach can accelerate the discovery of optimal reaction conditions, bypassing extensive and laborious experimental screening. researchgate.net

The process involves several key steps:

Data Collection: A dataset is compiled containing numerous examples of a specific reaction type. For each reaction, the inputs (substrates, reagents, catalysts, solvents, temperature, concentration) and the measured outcome (e.g., yield) are recorded. beilstein-journals.org

Feature Engineering: The molecular structures and reaction conditions are converted into numerical descriptors that the ML model can process. Molecules are often represented by "fingerprints" that encode their structural features.

Model Training: An ML algorithm (e.g., random forest, gradient boosting, or a neural network) is trained on the dataset to build a predictive model. nih.gov

Prediction and Optimization: Once trained, the model can predict the outcome for new, untested combinations of reactants and conditions. nih.gov This allows for the in silico screening of a vast reaction space to identify the most promising conditions for achieving a desired outcome with N,N-dimethylazetidine-3-carboxamide as a substrate.

| Input Features | Predicted Outcome | |||

|---|---|---|---|---|

| Substrate 1 | Coupling Partner | Catalyst | Temperature (°C) | Yield (%) |

| N,N-dimethylazetidine-3-carboxamide | Aryl Halide A | Palladium Catalyst 1 | 80 | (Model Prediction, e.g., 75%) |

| N,N-dimethylazetidine-3-carboxamide | Aryl Halide B | Palladium Catalyst 1 | 100 | (Model Prediction, e.g., 62%) |

| N,N-dimethylazetidine-3-carboxamide | Aryl Halide A | Nickel Catalyst 2 | 80 | (Model Prediction, e.g., 88%) |

Advanced Applications of N,n Dimethylazetidine 3 Carboxamide in Chemical Synthesis and Medicinal Chemistry Research

Strategic Utility as a Synthetic Building Block in Organic Synthesis

The unique structural and electronic properties of the azetidine (B1206935) ring in N,N-dimethylazetidine-3-carboxamide make it a valuable building block in organic synthesis. Its incorporation into larger molecules can significantly influence their physicochemical properties and biological activity.

Enabling Diverse Chemical Transformations

The N,N-dimethylazetidine-3-carboxamide moiety can participate in a variety of chemical transformations, allowing for the generation of a diverse array of functionalized molecules. The strained four-membered ring can be strategically opened, or the carboxamide group can be modified, providing multiple avenues for synthetic elaboration. For instance, synthetic approaches that lead to multifunctional spirocyclic azetidines often result in derivatives with a range of functional groups, making them adaptable for incorporation into bioactive compounds. researchgate.net

The synthesis of azetidines and their subsequent reactions are crucial for creating novel molecular architectures. Methods such as iodine-mediated intramolecular cyclization of γ-prenylated amines have been developed to produce 3,3-dimethylazetidine (B189357) moieties. researchgate.net Furthermore, the functional groups on the azetidine ring, like the carboxamide in N,N-dimethylazetidine-3-carboxamide, are amenable to a variety of standard synthetic modifications, as are the starting materials for its synthesis. google.com The reactivity of similar building blocks, for example, those containing a bromoalkyl group, highlights the potential for nucleophilic substitution reactions, which are fundamental in constructing more complex structures. chem960.com

Facilitating the Construction of Complex Organic Molecules

The compact and rigid nature of the azetidine ring makes N,N-dimethylazetidine-3-carboxamide an attractive component for the construction of complex organic molecules with well-defined three-dimensional structures. The incorporation of this motif can be a key step in the synthesis of novel therapeutic agents and other functional materials. researchgate.net

Dirhodium(II) complexes, for example, have proven instrumental in the synthesis of numerous complex organic molecules through various transformations. researchgate.net The integration of azetidine-containing building blocks into such synthetic pathways can lead to novel molecular frameworks. The synthesis of spirocyclic amino acids from common cyclic carboxylic acids, which were then incorporated into the structure of the anesthetic drug Bupivacaine, demonstrates the successful application of azetidine derivatives in modifying existing drugs to create analogues with improved properties. researchgate.net This highlights the potential of N,N-dimethylazetidine-3-carboxamide to serve as a key component in the assembly of intricate molecular architectures with desirable biological activities.

Role in Medicinal Chemistry Research (Excluding Clinical Studies)

In the realm of medicinal chemistry, N,N-dimethylazetidine-3-carboxamide and its structural analogues are of significant interest for their potential to modulate biological targets. Preclinical studies have begun to uncover the therapeutic potential of molecules containing this scaffold.

In Vitro and Preclinical Enzyme Inhibition Studies

The azetidine carboxamide moiety has been identified as a key pharmacophore in the design of potent and selective enzyme inhibitors. In a notable example, (R)-azetidine-2-carboxamide analogues have been developed as sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. researchgate.net These compounds demonstrate high selectivity for STAT3 over other STAT family members like STAT1 and STAT5. researchgate.net

Table 1: STAT3 Inhibitory Potencies of (R)-Azetidine-2-carboxamide Analogues researchgate.net

| Compound | STAT3 IC50 (µM) |

|---|---|

| 5a | 0.55 |

| 5o | 0.38 |

| 8i | 0.34 |

The data in the table above illustrates the potent inhibitory activity of azetidine-based compounds against STAT3, a key target in oncology research.

Influence of Azetidine Carboxamide Conformation on Peptide and Protein Interactions

The conformation of the azetidine ring within a larger molecule can significantly influence its interactions with biological macromolecules such as peptides and proteins. The constrained nature of the four-membered ring can pre-organize the molecule into a specific conformation that is favorable for binding to a target.

Research has shown that the incorporation of an N-aminoazetidine-2-carboxylic acid (AAzC) residue into a peptide sequence can induce a distinct helical conformation. researchgate.net Specifically, a single AAzC unit can override the natural conformational preference of a peptide, forcing it into a fully 8-helical structure. researchgate.net This demonstrates the profound impact that the azetidine moiety can have on the secondary structure of a peptide, which in turn governs its interactions with other proteins. The study of such peptide-protein interactions is crucial for understanding the mechanisms of action of various bioactive molecules. dokumen.pubdtic.mil

Radiosensitization Mechanisms and Biological Modulatory Effects (Preclinical)

Radiosensitizers are compounds that make tumor cells more susceptible to radiation therapy. The development of targeted radiosensitizers is a key area of cancer research. While direct studies on the radiosensitizing effects of N,N-dimethylazetidine-3-carboxamide are not widely published, related complex molecules have shown promise in this area. For example, the anti-tubulin agent monomethyl auristatin E (MMAE) has been identified as a potent radiosensitizer in preclinical studies. nih.gov

The mechanisms by which such agents radiosensitize cells often involve the disruption of critical cellular processes. For instance, MMAE sensitizes cancer cells to ionizing radiation in a manner that correlates with mitotic arrest. nih.gov The combination of MMAE with radiation leads to an increase in DNA double-strand breaks and enhanced DNA damage signaling. nih.gov General mechanisms of radiosensitization by chemotherapeutic agents often involve the dysregulation of cell cycle checkpoints, particularly the S-phase checkpoint, leading to improper repair of radiation-induced DNA damage. nih.gov The incorporation of moieties like N,N-dimethylazetidine-3-carboxamide into larger drug constructs could potentially modulate their delivery and activity, contributing to effects such as radiosensitization.

Design and Synthesis of Novel Azetidine-Based Scaffolds for Biological Probes

The intrinsic properties of the azetidine ring, such as its conformational rigidity and ability to introduce specific vectors, make it a valuable scaffold in the design of novel biological probes. The synthesis of diverse azetidine-based scaffolds allows for the exploration of new chemical space in the development of probes for various biological targets. nih.govbroadinstitute.org

A key strategy involves the diversification of a densely functionalized azetidine ring system to create a wide array of fused, bridged, and spirocyclic ring systems. nih.govbroadinstitute.orgresearchgate.net For instance, starting from N-allyl amino diols, a multi-step synthesis can yield trisubstituted azetidines. researchgate.netacs.org These intermediates can then undergo further reactions, such as reduction of a nitrile group to a primary amine followed by treatment with o-nitrobenzenesulfonyl chloride, to generate versatile scaffolds. researchgate.netacs.org These scaffolds can be further modified to produce structurally unique architectures, including diazabicyclo[3.1.1]heptane ligands. researchgate.net

Another approach focuses on the creation of spirocyclic azetidine scaffolds. nih.govacs.org This can be achieved through the metalation of an aminonitrile derivative, leading to the formation of a novel spirocyclic system. researchgate.netacs.org The development of solid-phase synthesis methods has enabled the creation of large libraries of such spirocyclic azetidines, facilitating high-throughput screening for biological activity. nih.govbroadinstitute.orgacs.org

The design of these scaffolds often incorporates computational analysis to predict physicochemical properties relevant for biological applications, particularly for targeting the central nervous system (CNS). nih.govacs.org Parameters such as molecular weight, polar surface area, and lipophilicity are considered to optimize scaffolds for desired characteristics like blood-brain barrier penetration. nih.gov

Table 1: Synthetic Strategies for Azetidine-Based Scaffolds

| Starting Material | Key Transformation | Resulting Scaffold | Reference |

| N-allyl amino diols | Multi-step synthesis including N-alkylation and cyclization | Trisubstituted azetidines | researchgate.netacs.org |

| Trisubstituted azetidines | DIBAL reduction and nosylation | Functionalized azetidine intermediates | researchgate.netacs.org |

| Aminonitrile azetidine derivative | Metalation with LiTMP | Spirocyclic azetidine scaffold | researchgate.netacs.org |

| Azetidine intermediate | Ring-closing metathesis | Azetidine-fused 8-membered ring | nih.gov |

Structure-Activity Relationship (SAR) Investigations of Azetidine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of azetidine derivatives influences their biological activity, guiding the optimization of lead compounds. nih.govnih.gov These investigations involve synthesizing and evaluating series of structurally modified analogues to identify key molecular features required for potency and selectivity. nih.gov

In the context of antiviral research, SAR studies on azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV) have revealed critical structural requirements. nih.gov Modifications at the N- and C-terminus, as well as the C-terminal side-chain, have demonstrated that aliphatic or no substituents at the C-carboxamide group, an aliphatic C-terminal side-chain, and a benzyloxycarbonyl moiety at the N-terminus are essential for anti-HCMV activity. nih.gov The conformationally restricted γ-type reverse turn induced by the azetidine ring appears to be a significant factor in their activity. nih.gov

For GABA uptake inhibitors, SAR studies on azetidine derivatives as conformationally constrained GABA or β-alanine analogs have been conducted. nih.gov These studies explored substitutions at the 2- and 3-positions with acetic acid or carboxylic acid moieties, and also included tetrazole rings as bioisosteres. nih.gov The results indicated that azetidin-2-ylacetic acid derivatives with specific lipophilic residues showed the highest potency at the GAT-1 transporter. nih.gov

In the development of STAT3 inhibitors, SAR studies of azetidine amides have been performed. nih.gov These studies have shown that modifications to the carboxylate group, such as conversion to methyl esters, can improve cellular potency, likely by enhancing cell membrane permeability. nih.govacs.org

Quantitative structure-activity relationship (QSAR) models have also been employed to analyze the antimicrobial and anticancer activities of 2-azetidinone derivatives. nih.gov These models have indicated that topological parameters are significant in governing the biological activities of these compounds. nih.gov

Table 2: Key SAR Findings for Azetidine Derivatives

| Compound Class | Biological Target | Key Structural Feature for Activity | Reference |

| Azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) | Benzyloxycarbonyl at N-terminus, aliphatic C-terminal side-chain | nih.gov |

| Azetidin-2-ylacetic acid derivatives | GAT-1 Transporter | 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety | nih.gov |

| Azetidine amides | STAT3 | Conversion of carboxylate to methyl ester to improve cell permeability | nih.govacs.org |

| 2-Azetidinone derivatives | Bacteria and Fungi | Topological parameters (Balaban index, molecular connectivity indices) | nih.gov |

Prodrug Design Principles Applied to Azetidine-Containing Compounds

Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active compounds, including those containing an azetidine moiety. slideshare.netacs.org A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body through enzymatic or chemical transformation. slideshare.net

A primary application of the prodrug approach for azetidine-containing compounds is to enhance properties like solubility and cell membrane permeability. nih.govacs.org For instance, in the development of azetidine-based STAT3 inhibitors, the carboxylic acid functional group, while important for inhibitory activity, can limit cellular penetration. nih.govacs.org To address this, methyl ester prodrugs of the active carboxylic acids were synthesized. nih.govacs.org These esters are designed to be more lipophilic, facilitating their passage across the cell membrane. Once inside the cell, it is anticipated that cellular esterases will hydrolyze the ester, releasing the active carboxylic acid. nih.gov

This strategy of masking a polar functional group with a more lipophilic promoiety is a common principle in prodrug design. slideshare.net The promoiety should ideally be non-toxic and readily excreted after being cleaved from the parent drug. acs.org

In some cases, prodrugs can be designed for site-specific delivery. slideshare.net For example, a prodrug could be engineered to be activated by enzymes that are highly expressed in a specific tissue, such as a tumor, thereby concentrating the active drug at the desired site of action and reducing systemic toxicity. slideshare.net While not specifically detailed for N,N-dimethylazetidine-3-carboxamide in the provided context, this principle is applicable to azetidine-containing compounds in general.

Methodologies for Target Identification and Lead Optimization in Drug Discovery

The journey from a hit compound to a clinical candidate involves rigorous processes of target identification and lead optimization. danaher.combiobide.com For azetidine-containing compounds, these methodologies are essential for refining their pharmacological profile.

Target Identification

While the provided text does not offer specific methods for identifying the initial biological target of N,N-dimethylazetidine-3-carboxamide, it highlights that azetidine derivatives have been investigated for a wide range of pharmacological activities, suggesting that initial screening against diverse biological targets is a common starting point. nih.gov Once a hit is identified from a screening campaign, for example, using a library of diverse azetidine scaffolds, the next step is to confirm the molecular target and mechanism of action. nih.govbroadinstitute.orgbiobide.com

Lead Optimization

Lead optimization is an iterative process aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound while minimizing toxicity. danaher.combiobide.comyoutube.com This involves a cycle of designing, synthesizing, and testing new analogues. danaher.comyoutube.com

For azetidine derivatives, lead optimization strategies often focus on:

Improving Potency and Selectivity: As demonstrated in the SAR studies of azetidine-containing HCMV and GABA uptake inhibitors, systematic structural modifications are made to enhance binding affinity for the target and reduce off-target effects. nih.govnih.gov

Enhancing Physicochemical and ADMET Properties: The optimization of azetidine-based STAT3 inhibitors involved modifying the compounds to improve cell membrane permeability. nih.gov Lead optimization also assesses properties like solubility, metabolic stability, and potential for toxicity through in vitro assays. nih.govacs.orgdanaher.com

In Vitro-In Vivo Correlation (IVIVC): A critical aspect of lead optimization is ensuring that the results from in vitro assays are predictive of the in vivo effects. youtube.com Promising compounds identified through in vitro testing are advanced to preclinical animal models to evaluate their pharmacokinetic profile and efficacy. youtube.com

Computational tools, such as molecular docking and QSAR, are often used in conjunction with experimental work to guide the design of new analogues with improved properties. danaher.com

Emerging Research Directions and Future Prospects for N,n Dimethylazetidine 3 Carboxamide

Innovations in Green Chemistry Approaches for Azetidine (B1206935) Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to create sustainable manufacturing processes. unibo.it This shift involves developing synthetic routes that are more efficient and utilize less hazardous materials. For azetidine synthesis, which has traditionally involved multi-step processes, these innovations are particularly crucial.

Recent green approaches to azetidine synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of nitrogen-containing heterocycles. organic-chemistry.org One-pot cyclocondensation reactions of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation provide a simple and efficient route to azetidines. organic-chemistry.org

Biocatalysis : Enzymes are emerging as powerful tools for sustainable amide formation, a key step in producing compounds like N,N-dimethylazetidine-3-carboxamide. nih.gov For instance, immobilized lipases like Novozym® 435 have been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors, offering high yields and shorter reaction times in environmentally friendly solvents like tert-amyl alcohol. nih.gov

Use of Greener Solvents : A major focus of green chemistry is replacing hazardous organic solvents. unibo.it Research has explored the use of water, supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as ethyl lactate (B86563) for various organic reactions. totalpharmaceuticaltopics.com For peptide synthesis, which shares similarities with amide bond formation, solvents like N,N′-diisopropyl-carbodiimide (DIC) and OxymaPure® are being investigated to enhance sustainability. unibo.it

Catalytic Approaches : Lanthanoid(III) trifluoromethanesulfonates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to produce azetidines in high yields, even with sensitive functional groups present. frontiersin.org

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, one-pot reactions. | Cyclocondensation of alkyl dihalides and primary amines. | organic-chemistry.org |

| Biocatalysis | Use of enzymes, sustainable amide formation, high yields. | Novozym® 435 catalyzed synthesis of nicotinamide derivatives. | nih.gov |

| Greener Solvents | Replacement of hazardous solvents with water, ionic liquids, etc. | Use of tert-amyl alcohol in enzymatic synthesis. | nih.gov |

| Lanthanide Catalysis | High yields, tolerance of sensitive functional groups. | La(OTf)3-catalyzed synthesis from cis-3,4-epoxy amines. | frontiersin.org |

Elucidating Complex Mechanistic Pathways with Advanced Techniques

Understanding the mechanisms of azetidine formation is critical for optimizing existing synthetic methods and designing new ones. The high ring-strain energy of the four-membered ring governs the reactivity of azetidines. bohrium.com Advanced analytical and computational techniques are providing unprecedented insight into these complex pathways.

Key techniques and findings include:

Photochemical Reactions : The visible-light-mediated aza Paternò-Büchi reaction has become a powerful tool for synthesizing functionalized azetidines. bohrium.comrsc.org Mechanistic studies on this reaction, which involves an intermolecular [2+2] photocycloaddition, have shown that an Ir(III) photocatalyst activates precursors like 2-isoxazoline-3-carboxylates via triplet energy transfer. rsc.org

Ultrafast Spectroscopy : This technique has been used to study photochemical reactions like the "aza-Yang" cyclization. nih.gov Studies have provided evidence for electron transfer from free amines in the excited state during the formation of azetidinols. nih.gov

Computational Analysis : Quantum chemical methods and Density Functional Theory (DFT) are used to study the electronic structure, stability, and reactivity of azetidine derivatives. researchgate.net Natural Bond Orbital (NBO) analysis helps in understanding the intermolecular hydrogen bonds responsible for molecular stability, while Molecular Electrostatic Potential (MESP) maps predict electrophilic and nucleophilic sites. researchgate.net

Reaction Pathway Mapping : Researchers have detailed various pathways for azetidine synthesis, including ring contractions, C–H activation, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org For example, a Kulinkovich-type pathway has been proposed for the Ti(IV)-mediated coupling of oxime ethers and Grignard reagents to form spirocyclic NH-azetidines. rsc.org

Predictive Modeling and Artificial Intelligence in Azetidine Chemistry